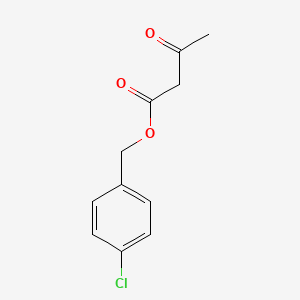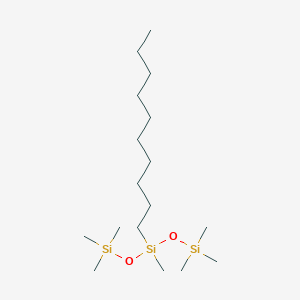
Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl-: is a siloxane compound with the molecular formula C17H42O2Si3 . It is a member of the trisiloxane family, characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is known for its unique properties, including its ability to act as a surfactant and its applications in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, usually in the presence of a platinum catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: Substitution reactions often involve the replacement of organic groups attached to the silicon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions typically require the presence of strong nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silanes.
Substitution: Various substituted siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is used as a surfactant and emulsifier. Its ability to reduce surface tension makes it valuable in the formulation of various chemical products .
Biology: In biological research, this compound is utilized in the development of drug delivery systems. Its unique properties allow for the encapsulation and controlled release of therapeutic agents .
Medicine: In medicine, trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is explored for its potential in enhancing the bioavailability of drugs. Its surfactant properties aid in the solubilization of hydrophobic drugs, improving their absorption in the body .
Industry: Industrially, this compound is used in the formulation of coatings, adhesives, and sealants. Its ability to improve the spreadability and adhesion of these products makes it a valuable additive .
Mecanismo De Acción
The mechanism of action of trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between two phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to improved wetting and spreading properties .
Molecular Targets and Pathways: The molecular targets of this compound include hydrophobic surfaces and interfaces. The pathways involved in its action are primarily physical, involving the reduction of surface tension and the stabilization of emulsions .
Comparación Con Compuestos Similares
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
- Methyltris(trimethylsiloxy)silane
- 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
Comparison: Trisiloxane, 3-decyl-1,1,1,3,5,5,5-heptamethyl- is unique due to its specific decyl group, which imparts distinct hydrophobic properties compared to other similar compounds. This uniqueness enhances its performance as a surfactant and emulsifier, making it more effective in applications requiring strong wetting and spreading capabilities .
Propiedades
Número CAS |
54253-66-6 |
|---|---|
Fórmula molecular |
C17H42O2Si3 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
decyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C17H42O2Si3/c1-9-10-11-12-13-14-15-16-17-22(8,18-20(2,3)4)19-21(5,6)7/h9-17H2,1-8H3 |
Clave InChI |
FPOVKGPXVUBNIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
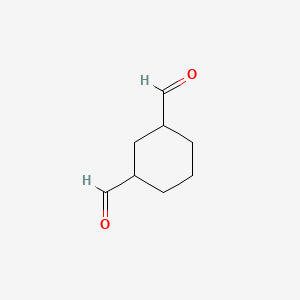

![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)
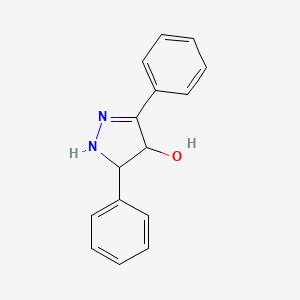
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
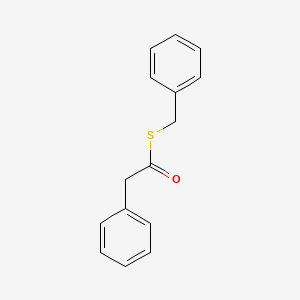
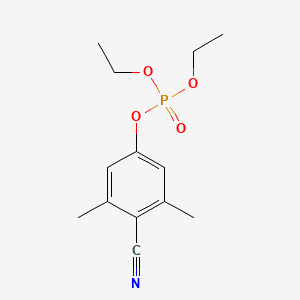

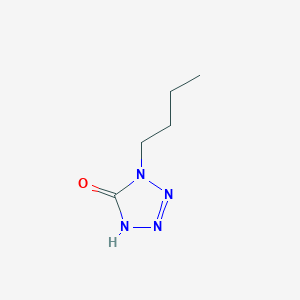
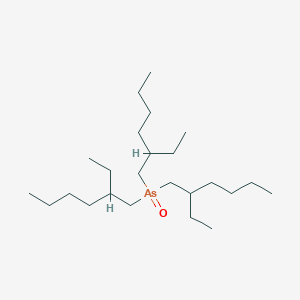
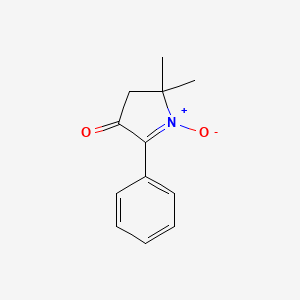
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
